molecular formula C7H14Cl2N4 B2586530 [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride CAS No. 2377035-63-5

[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2586530
CAS No.: 2377035-63-5
M. Wt: 225.12
InChI Key: LTBQJVNZXTZYKL-FNIRFVFUSA-N
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Description

[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine dihydrochloride is a bicyclic compound featuring a cyclobutane ring fused to a 1,2,4-triazole moiety, with a methanamine group and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBQJVNZXTZYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the triazole ring or the cyclobutyl group. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclobutyl group are replaced by other groups. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or cyclobutyl group.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is often used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring can mimic natural substrates, making it useful in the study of biochemical pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents, and this compound serves as a precursor for the development of new drugs.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Derivatives with Aliphatic Chains

  • Example: [3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride (Compound 38, ) Structure: Features a 3-nitro-1,2,4-triazole linked via a propyl chain to bis(trifluoromethylbenzyl)amine. Properties: Melting point = 184–186°C; HRESIMS-confirmed molecular weight. Comparison: The propyl chain increases flexibility compared to the cyclobutyl group in the target compound.

Cyclobutyl-Containing Analogues

  • Example: (4-Cyclobutylphenyl)methanamine () Structure: Cyclobutyl group attached to a phenyl ring with a methanamine substituent. Properties: No hydrochloride salt; purity = 95%. The absence of a salt form limits solubility compared to the dihydrochloride derivative .

Heterocyclic Variants

  • Example: [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride () Structure: Oxadiazole replaces triazole; pyridinyl group adds aromaticity. Properties: CAS 1181458-05-8; industrial grade (99% purity). Comparison: Oxadiazole’s lower basicity compared to triazole may alter binding interactions in biological systems.

Physicochemical Data

Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound Not reported High (salt form) 1,2,4-Triazole, cyclobutyl
Compound 38 () 184–186 Moderate Nitro-triazole, trifluoromethyl
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride () Not reported High (salt form) 1,2,3-Triazole, butenyl
  • Key Insight : The target compound’s cyclobutyl group likely improves metabolic stability compared to linear aliphatic chains (e.g., propyl in ). The 1,2,4-triazole moiety offers distinct hydrogen-bonding vs. 1,2,3-triazole derivatives .

Biological Activity

[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is a novel compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C7H14Cl2N4 and a molecular weight of 225.12 g/mol, incorporates a triazole ring that is known for its diverse pharmacological properties. This article discusses its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring attached to a triazole moiety. This combination is significant as it may enhance the compound’s ability to interact with biological targets.

PropertyValue
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its proposed applications in treating various diseases.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In studies involving related compounds, the triazole moiety has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine demonstrated effective inhibition against bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The highest doses tested resulted in a decrease in TNF-α production by 44–60%, indicating strong anti-inflammatory activity .

Cytotoxicity and Anticancer Activity

Triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown promising results against colon carcinoma and breast cancer cell lines, demonstrating IC50 values that indicate potent cytotoxicity . The presence of the triazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.

Study on Anti-inflammatory Activity

A recent study evaluated the biological activity of new 1,2,4-triazole derivatives in PBMC cultures. The results indicated that these compounds significantly inhibited cytokine release while maintaining low toxicity levels (viability above 94%) at high concentrations (100 µg/mL). Notably, compounds with specific structural features exhibited stronger anti-inflammatory effects compared to others .

Research on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of triazole derivatives. It was found that these compounds effectively inhibited various bacterial strains, including resistant strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

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